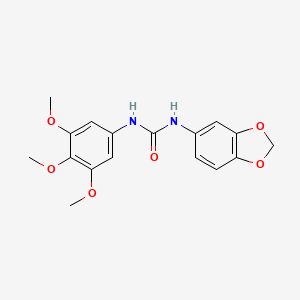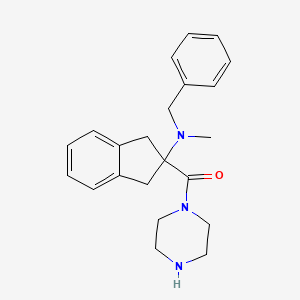![molecular formula C21H23F2NO2 B5399637 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5399637.png)
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol, also known as MK-869 or candesartan cilexetil, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of angiotensin II receptor antagonists, which are commonly used to treat hypertension and heart failure.
Wirkmechanismus
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol exerts its pharmacological effects by selectively blocking the angiotensin II type 1 receptor, which is responsible for vasoconstriction, sodium retention, and aldosterone secretion. By inhibiting this receptor, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol reduces blood pressure and improves renal function. In addition, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving renal function, and preventing cardiovascular events. It has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its neuroprotective effects. In addition, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been shown to have a favorable safety profile, with a low incidence of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has several advantages for lab experiments, including its well-defined mechanism of action, favorable safety profile, and availability as a commercial product. However, it also has some limitations, including its high cost, limited solubility in aqueous solutions, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol, including investigating its potential therapeutic applications in other fields of medicine, such as oncology and immunology. In addition, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, the development of more potent and selective angiotensin II receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of hypertension and other cardiovascular diseases.
Synthesemethoden
The synthesis of 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol involves several steps, starting with the reaction of 2,4-dichloro-5-methylphenol with piperidine in the presence of a base to form 2-(1-piperidinyl)-5-methylphenol. This intermediate is then reacted with 3-(2-bromoethyl)-3,4-difluorobenzonitrile in the presence of a palladium catalyst to form the desired product, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol. The final compound is obtained in the form of a prodrug, candesartan cilexetil, which is converted to the active form, candesartan, by esterase enzymes in the body.
Wissenschaftliche Forschungsanwendungen
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, nephrology, and neurology. It has been shown to be effective in reducing blood pressure, improving renal function, and preventing cardiovascular events in patients with hypertension and heart failure. In addition, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(2-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO2/c1-14-4-8-17(20(25)11-14)21(26)24-10-2-3-16(13-24)6-5-15-7-9-18(22)19(23)12-15/h4,7-9,11-12,16,25H,2-3,5-6,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVSCICGANNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5399561.png)
![11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5399567.png)

![3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5399577.png)
![rel-(4aS,8aR)-6-[3-(allyloxy)benzoyl]-1-(2-aminoethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5399583.png)
![methyl 2-{2,3,5,6-tetrafluoro-4-[3-(1-piperidinyl)-1-propen-1-yl]phenoxy}benzoate hydrochloride](/img/structure/B5399585.png)
![2-hydroxy-4-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5399593.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B5399599.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5399606.png)
![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5399614.png)
![5-{[1-(4-methylpentanoyl)piperidin-4-yl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5399623.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5399648.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5399652.png)